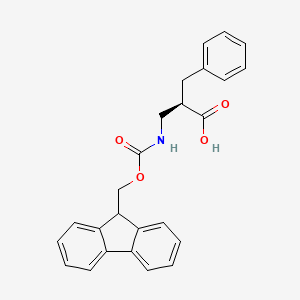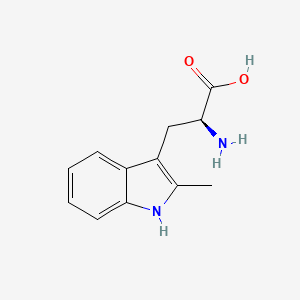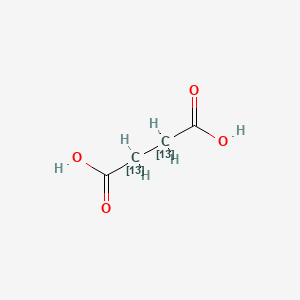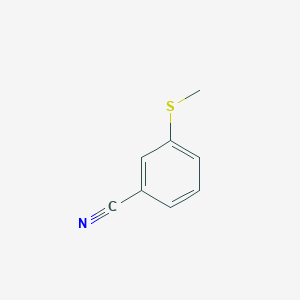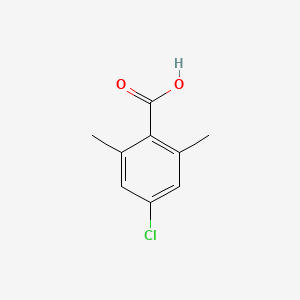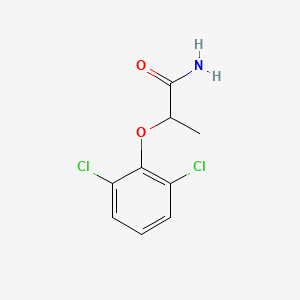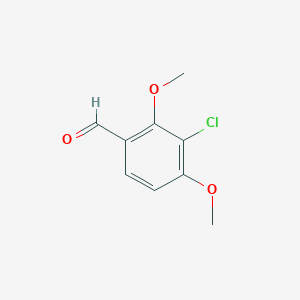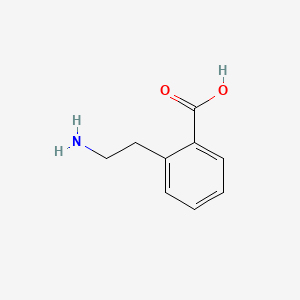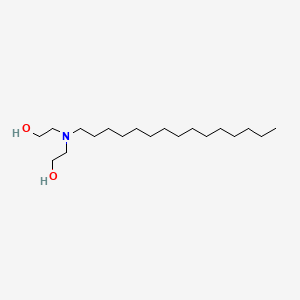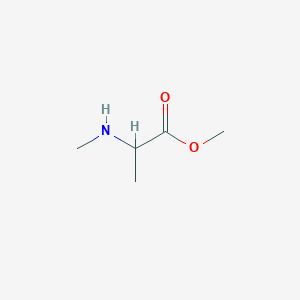
4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been the subject of various scientific research studies . It is a derivative of quinoline, which is a heterocyclic alkaloid . Quinoline derivatives are known for their high reactivity, making them excellent precursors in the synthesis of new bioactive compounds .
Synthesis Analysis
A theoretical approach of the reactivity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives has been carried out . This study determines the interaction sites of these derivatives to understand the mechanisms involved . The study was carried out in the gaseous phase and solution in N, N-dimethylformamide (DMF) using the Density Functional Theory (DFT/B3LYP) method associated with 6-311G(d) and 6-311+G (d) bases .Chemical Reactions Analysis
The study based on a theoretical approach of reactivity revealed that there is a tautomeric equilibrium relationship between the different derivatives . The reactivity analysis based on Frontier Molecular Orbitals theory revealed that tautomers ketone are less reactive than tautomers enol . The carbon atoms C2, C3, C5, C7, and C8 of the quinoline-2-one ring are sites favorable to nucleophilic attack . Atoms N1, C4, C6, and O11 are nucleophilic sites therefore favorable to an electrophilic attack .Aplicaciones Científicas De Investigación
Electrophilic Substitution in Organic Synthesis
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one is used in organic synthesis, particularly in electrophilic substitution reactions. A study demonstrated its application in obtaining 3-substituted derivatives through a mild electrophilic substitution process. This highlights its potential as a versatile core for synthesizing various organic compounds (Bouclé et al., 2010).
Template for Enantiomerically Pure Quinolones
Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones are significant for their biological and pharmacological relevance. They can be derived from benzothiazines, which serve as templates for producing these compounds under mild conditions. This process is crucial for developing medications with specific stereochemical requirements (Harmata & Hong, 2007).
Structural Elucidation and Biological Properties
The structural elucidation of compounds with dihydroquinoline-4(1H)-one nuclei is essential for the development of new materials with desired biological properties. Studies on halogenated dihydroquinolines help understand the effects of halogen atoms on molecular conformation, which is vital for drug design and development (Vaz et al., 2020).
Development of Novel Compounds and Antioxidant Activity
The synthesis of novel dihydroquinolin-5-(1H,4H,6H)-one derivatives has been reported, showcasing their potential in vitro antioxidant activity. This signifies the role of these compounds in the development of new antioxidant agents (Fındık et al., 2012).
Synthesis of Valuable Molecules
Dihydroquinolin-2(1H)-ones are employed in synthesizing valuable molecules, such as the anticancer drug tipifarnib. Their synthesis strategies are crucial in pharmaceutical research, especially in developing anticancer therapies (Mierina et al., 2016).
Propiedades
IUPAC Name |
4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBRUPKXAKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557467 | |
| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
76693-04-4 | |
| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

